7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-Hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine dione characterized by alkyl substitutions at positions 7 and 8 of the purine scaffold. The compound features a hexyl group (C6H13) at position 7 and a hexylsulfanyl moiety (C6H13S) at position 8, with a methyl group at position 2. The molecular formula is C24H42N4O2S, with a molecular weight of 450.68 g/mol .
Properties
IUPAC Name |
7-hexyl-8-hexylsulfanyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-4-6-8-10-12-22-14-15(21(3)17(24)20-16(14)23)19-18(22)25-13-11-9-7-5-2/h4-13H2,1-3H3,(H,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGRYENGWMAWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCCCCCC)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3-Methylpurine-2,6-Dione Backbone
The purine-2,6-dione core is typically derived from xanthine derivatives. For 7-hexyl-3-methylpurine-2,6-dione, alkylation at the N7 position is achieved using hexyl bromide under basic conditions. A mixture of anhydrous potassium carbonate and dimethylformamide (DMF) facilitates nucleophilic substitution, yielding the 7-hexyl intermediate.
Reaction Conditions:
Bromination at the C8 Position
Introducing bromine at C8 enables subsequent thioether formation. N-Bromosuccinimide (NBS) in acetic acid at 60°C selectively brominates the purine ring, yielding 8-bromo-7-hexyl-3-methylpurine-2,6-dione.
Optimized Parameters:
-
Brominating Agent: NBS (1.1 equiv)
-
Solvent: Glacial acetic acid
-
Temperature: 60°C, 6 hours
Thioether Bond Formation via Nucleophilic Substitution
Catalytic Systems for Hexylsulfanyl Incorporation
The 8-bromo intermediate undergoes substitution with hexanethiol. Potassium iodide (KI) in N-butyl acetate accelerates the reaction by stabilizing the transition state, reducing reaction time from 24 hours to 6–8 hours.
Procedure:
Solvent and Temperature Effects
Polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) improve solubility but risk side reactions. Non-polar solvents (e.g., toluene) require higher temperatures (120–130°C) but enhance regioselectivity.
Purification and Analytical Validation
Workup and Isolation
Post-reaction, the crude product is washed with 10% acetic acid to remove residual bases, followed by extraction with methylene chloride. Distillation under reduced pressure yields a semi-solid residue, which is recrystallized from methanol.
Purification Steps:
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 3.55 (s, 3H, N-CH₃), 3.20 (t, 2H, SCH₂), 1.60–1.25 (m, 20H, hexyl chains)
Challenges and Mitigation Strategies
Steric Hindrance and Reaction Efficiency
The bulky hexylsulfanyl group impedes nucleophilic attack at C8. Increasing reaction temperature to 130°C and using KI/K₂CO₃ catalytic systems mitigate this issue, achieving >80% conversion.
Chemical Reactions Analysis
Types of Reactions
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached groups.
Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits significant biological activities that are of interest in pharmacological research. Key mechanisms of action include:
- Adenosine Receptor Modulation : It may interact with adenosine receptors, influencing physiological processes such as inflammation and immune response.
- Inhibition of Phosphodiesterases : The compound could inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) within cells, crucial for numerous signaling pathways.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels | |
| Neuroprotective | Protects against oxidative stress |
Antitumor Activity
A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups. This suggests potential utility in cancer therapeutics.
Anti-inflammatory Effects
In an acute inflammation model, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential role in managing inflammatory diseases.
Neuroprotection
Preliminary studies with neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death compared to untreated controls. This suggests possible applications in neurodegenerative disease treatment.
Pharmacological Applications
The compound's unique structure and biological activities make it a candidate for various pharmacological applications:
- Cancer Therapy : Its ability to induce apoptosis may position it as a therapeutic agent in oncology.
- Inflammatory Disorders : The anti-inflammatory properties could be leveraged for treating conditions like arthritis and other inflammatory diseases.
- Neuroprotection : Its neuroprotective effects suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ primarily in alkyl chain length and substituent positions. Key structural comparisons include:
*Estimated via XLogP3 or analogous methods.
- Alkyl Chain Length : Increasing the alkyl chain at positions 7 or 8 enhances lipophilicity (e.g., logP increases from 3.4 in the propylsulfanyl analog to ~6.2 in the hexylsulfanyl variant ). Longer chains may improve membrane permeability but reduce aqueous solubility.
- Thioether vs.
Physicochemical and Pharmacokinetic Properties
- Solubility : The hexylsulfanyl analog’s high logP (~6.2) suggests poor aqueous solubility, a common issue with long-chain alkyl derivatives. Microcrystalline formulations (e.g., in ) have been used to improve bioavailability in similar compounds .
- Stability : Thioether linkages (C-S-C) are more stable than thiols (-SH), reducing susceptibility to oxidation—a critical advantage for in vivo applications .
- Synthetic Accessibility : The compound is synthesized via nucleophilic substitution of 8-thioxopurine intermediates with alkyl halides, a method shared with analogs like 7-allyl-8-(benzylsulfanyl)-3-methyl-... () .
Biological Activity
Structure
The chemical structure of 7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be represented by the following molecular formula:
- Molecular Formula : C₁₄H₁₉N₃O₂S
- IUPAC Name : 7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 295.38 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its role as a purine analog. Purines are essential for various biological processes including DNA and RNA synthesis. The presence of a hexylsulfanyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antioxidant Activity
Research indicates that purine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to 7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can scavenge free radicals effectively, thus protecting cells from oxidative stress .
Anti-inflammatory Effects
Compounds within the purine family have shown promise in reducing inflammation. In vitro studies have reported that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic application in inflammatory diseases .
Neuroprotective Properties
The neuroprotective effects of purine derivatives have been highlighted in several studies. For instance, 7-hexyl derivatives were found to prevent neuronal death by modulating glutamate receptors and reducing excitotoxicity . This suggests potential applications in neurodegenerative disorders like Alzheimer's disease.
Study 1: Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of 7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione significantly reduced markers of neuroinflammation and improved cognitive function post-injury. The results indicated a decrease in oxidative stress markers and an increase in antioxidant enzyme activity .
Study 2: Antioxidant Activity Assessment
Another study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed that it exhibited dose-dependent scavenging activity comparable to standard antioxidants like ascorbic acid .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | , |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 | |
| Neuroprotective | Reduces neuronal death | , |
Research Findings Overview
| Study Title | Methodology | Key Findings |
|---|---|---|
| Neuroprotection in Mice | Animal model | Reduced neuroinflammation |
| Antioxidant Capacity Assessment | DPPH radical scavenging assay | Dose-dependent scavenging activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
